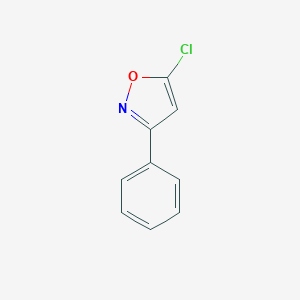

5-Chloro-3-phenylisoxazole

説明

Significance of Isoxazole (B147169) Scaffolds in Contemporary Chemical Research

Isoxazole and its derivatives are a cornerstone in modern medicinal chemistry and drug discovery. nih.govrsc.orgajrconline.org The isoxazole ring is considered a "privileged scaffold" because its structure is frequently found in compounds with a wide range of biological activities. ajrconline.orgtaylorandfrancis.com This has made it an attractive target for organic chemists and pharmaceutical researchers. ajrconline.org

The significance of the isoxazole scaffold stems from several key attributes:

Diverse Biological Activities: Isoxazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antibacterial, antifungal, anticancer, and neuroprotective properties. nih.govrsc.orgajrconline.org

Synthetic Accessibility: The isoxazole ring can be synthesized through various established and efficient methods, such as 1,3-dipolar cycloaddition reactions. ajrconline.orgrsc.org Recent advancements have focused on developing novel synthetic strategies, including green chemistry approaches and transition metal-catalyzed reactions, to create a wide array of derivatives. nih.govrsc.org

Structural Versatility: The isoxazole ring's structure can be readily modified, allowing for the fine-tuning of its pharmacological properties. nih.gov This versatility enables the development of derivatives with enhanced bioactivity and selectivity for specific biological targets. nih.govrsc.org

Presence in Natural and Synthetic Compounds: The isoxazole moiety is present in both naturally occurring substances, such as ibotonic acid, and a multitude of synthetic compounds with significant therapeutic applications. ajrconline.org

The ongoing research into isoxazole chemistry highlights its enduring importance in the quest for new therapeutic agents to address a variety of diseases. nih.govrsc.org

Historical Development of Research on 5-Chloro-3-phenylisoxazole

Research into this compound has evolved over several decades, primarily focusing on its synthesis and its utility as a chemical intermediate.

Early research, documented in a 1970 publication, described the preparation of 3-phenyl-5-chloroisoxazole. cdnsciencepub.com In this study, the compound was synthesized from 3-phenylisoxazol-5-one. cdnsciencepub.com A key aspect of this early work was the investigation of its reaction with n-butyllithium, which surprisingly led to the formation of 3-phenyl-5-chloroisoxazole-4-carboxylic acid, demonstrating the reactivity of the 4-position of the isoxazole ring. cdnsciencepub.com This finding was significant as it opened up pathways to a variety of isoxazole carboxylic acids with potential applications in penicillin synthesis. cdnsciencepub.com

More recent research has continued to explore synthetic routes to this compound and its applications. A 2019 study detailed a general procedure for the synthesis of 5-chloroisoxazoles from 1,1-dichlorocyclopropanes, with this compound being obtained in a 77% yield. chemicalbook.com This method involves a regioselective reaction with nitrosylsulfuric acid in nitromethane. chemicalbook.com

In 2022, this compound was utilized as a versatile starting material for the preparation of various amides, anhydrides, esters, and thioesters of 2H-azirine-2-carboxylic acids. mdpi.com This research highlights the compound's role as a key building block in accessing other complex heterocyclic structures. mdpi.com For instance, its reaction with morpholine (B109124) was optimized to produce morpholino(3-phenyl-2H-azirin-2-yl)methanone in yields of up to 90%. mdpi.com

The table below provides some of the reported physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | chemicalbook.com |

| Molecular Weight | 179.6 g/mol | chemicalbook.com |

| CAS Number | 3356-89-6 | chemicalbook.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-chloro-3-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVZAEKGUQQYMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50315671 | |

| Record name | 5-Chloro-3-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3356-89-6 | |

| Record name | 5-Chloro-3-phenylisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-3-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 5 Chloro 3 Phenylisoxazole and Its Derivatives

Classical Synthetic Pathways to the Isoxazole (B147169) Nucleus

Traditional methods for constructing the isoxazole core have been well-established and continue to be widely used due to their reliability and accessibility of starting materials. These approaches primarily include 1,3-dipolar cycloadditions, cyclization reactions, and condensation reactions.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful and highly versatile method for the synthesis of isoxazoles. ucc.ie This reaction typically involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. nih.govrsc.org

The generation of the nitrile oxide is a key step and can be achieved in situ from various precursors, most commonly from the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl halides. rsc.org For instance, benzaldoxime (B1666162) can be oxidized to generate benzonitrile (B105546) oxide, which then reacts with a suitable chloro-substituted alkyne to yield a 5-chloro-isoxazole derivative. The reaction is known for its high degree of regioselectivity. ucc.ie

A common strategy involves the reaction of in situ generated nitrile oxides with terminal acetylenes, which can be catalyzed by copper(I) to ensure high regioselectivity, yielding 3,5-disubstituted isoxazoles. nih.govscielo.br The mechanism of the 1,3-dipolar cycloaddition can proceed through either a concerted pericyclic pathway or a stepwise mechanism involving a diradical intermediate. nih.gov

| 1,3-Dipole Precursor | Dipolarophile | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aldoxime | Alkyne | Oxidizing agent (e.g., sodium hypochlorite), triethylamine | 3,5-Disubstituted isoxazole | nih.gov |

| Hydroximoyl halide | Alkyne | Base (e.g., triethylamine) | 3,5-Disubstituted isoxazole | ucc.ie |

| Aldoxime | Alkene | Oxone, KCl (in situ generation of hypochlorous acid) | 3,5-Disubstituted isoxazoline (B3343090) (can be oxidized to isoxazole) | rsc.org |

Cyclization Reactions

The formation of the isoxazole ring can also be accomplished through various cyclization strategies starting from acyclic precursors. One documented method for the synthesis of 5-chloro-3-phenylisoxazole involves the cyclization of N-phenyl-N'-(2-chloroacetyl)hydrazine. ontosight.ai Another classical approach utilizes the reaction between phenylhydroxylamine and chloroacetaldehyde. ontosight.ai

Electrophilic cyclization presents another pathway. For example, 2-alkyn-1-one O-methyl oximes can undergo cyclization in the presence of an electrophile like iodine monochloride (ICl) or bromine (Br2) to produce 4-halo-3,5-disubstituted isoxazoles under mild conditions. organic-chemistry.org This method offers good to excellent yields and avoids the harsh conditions sometimes associated with other methods. organic-chemistry.org

Condensation Reactions

Condensation reactions provide a straightforward route to the isoxazole nucleus. A widely employed method is the reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine (B1172632) hydrochloride. ijert.orgnveo.org Chalcones are readily synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde. nveo.org

The subsequent reaction of the chalcone (B49325) with hydroxylamine hydrochloride, typically in the presence of a base such as sodium acetate (B1210297) or potassium hydroxide, leads to the formation of the isoxazole ring through a cyclocondensation reaction. ijert.orgnih.gov This method is versatile, allowing for a wide range of substituents on the resulting isoxazole based on the starting chalcone. derpharmachemica.com

| Chalcone Precursors | Reagents for Cyclization | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Acetophenone and aromatic aldehyde | Hydroxylamine hydrochloride, sodium acetate | Reflux in ethanol | Substituted isoxazoline | ijert.org |

| 2-hydroxy acetophenone and substituted benzaldehydes | Hydroxylamine hydrochloride, ethanolic sodium hydroxide | Reflux | Substituted isoxazole | nveo.org |

| Indolyl chalcones | Hydroxylamine hydrochloride, sodium acetate, glacial acetic acid | Reflux | Indole-isoxazole derivatives |

Advanced Synthetic Techniques and Methodological Innovations

In recent years, the development of more efficient, environmentally friendly, and versatile synthetic methods has been a major focus in organic chemistry. This has led to the emergence of advanced techniques for the synthesis of isoxazoles, including metal-free routes and microwave-assisted protocols.

Metal-Free Synthetic Routes for Isoxazoles

While metal-catalyzed reactions, particularly those using copper(I) or ruthenium(II), are common in isoxazole synthesis, there is a growing interest in developing metal-free alternatives. rsc.orgnih.gov This shift is driven by the desire to avoid the costs, toxicity, and challenges associated with removing metal residues from the final products. researchgate.net

Metal-free 1,3-dipolar cycloadditions are a key area of this research. rsc.org For instance, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a promoter for the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes has been reported. rsc.org This method is efficient and can even be used for one-pot tandem cycloaddition and chlorination reactions. rsc.org Another approach involves the use of sodium nitrite (B80452) (NaNO2) as a nucleophilic catalyst in a stepwise dimeric cyclization/oxidative aromatization process. mdpi.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and enhance selectivity. semanticscholar.orgresearchgate.net This technique has been successfully applied to the synthesis of isoxazoles.

Microwave irradiation can be effectively used in 1,3-dipolar cycloaddition reactions to produce phenylisoxazole derivatives in significantly reduced reaction times, often within minutes, and with good to excellent yields. semanticscholar.orgresearchgate.net For example, a metal-free microwave-assisted 1,3-dipolar cycloaddition in DMF at 120°C has been developed for the synthesis of a variety of phenylisoxazoles. semanticscholar.org Similarly, the condensation of chalcones with hydroxylamine hydrochloride can be performed under microwave irradiation, leading to higher yields in shorter reaction times compared to conventional heating methods. nveo.orgresearchgate.net The use of microwave assistance in a catalyst-free setting has also been reported for the synthesis of complex isoxazole structures. nih.gov

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 1-2 hours | 56-64% | nveo.org |

| Microwave Irradiation (210 W) | 10-15 minutes | 67-90% | nveo.org |

Click Chemistry Applications in Isoxazole Synthesis

The synthesis of the isoxazole core, a foundational structure for compounds like this compound, frequently employs principles of click chemistry. smolecule.com The most prominent of these methods is the Huisgen 1,3-dipolar cycloaddition, specifically the copper(I)-catalyzed reaction between a nitrile oxide and an alkyne. nih.govresearchgate.net This reaction is a cornerstone for creating 3,5-disubstituted isoxazoles with high regioselectivity. researchgate.netorganic-chemistry.org

Regioselective Functionalization Strategies

Regioselectivity is a critical aspect of isoxazole synthesis, ensuring that functional groups are introduced at specific positions on the heterocyclic ring. The primary method for achieving this, the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, inherently provides high regioselectivity, typically yielding 3,5-disubstituted isoxazoles. nih.govrsc.org However, the regiochemical outcome can be influenced by the nature of the reactants. For instance, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds provides a regioselective route to 3-substituted or 3,5-disubstituted isoxazoles under mild conditions. organic-chemistry.org

While the standard copper-catalyzed click reaction with terminal alkynes consistently produces 3,5-disubstituted products, achieving other substitution patterns, such as 3,4-disubstituted isoxazoles, may require different strategies. nih.gov This can sometimes be accomplished by carefully selecting the dipolarophile; however, this often results in a mixture of isomers. nih.gov

More advanced strategies involve the direct functionalization of a pre-formed isoxazole ring. Directed ortho-metalation (DoM) is a powerful technique for regioselective C-H functionalization of aromatic rings. thieme-connect.comnumberanalytics.com In this process, a directing group on the ring complexes with an organolithium reagent, guiding deprotonation to the adjacent ortho position. numberanalytics.combaranlab.org This allows for the precise introduction of electrophiles at a specific site. thieme-connect.com While often applied to benzene (B151609) rings, similar principles can be applied to functionalize heterocyclic systems. researchgate.net For the 3-phenylisoxazole (B85705) scaffold, lithiation can be directed to the 4-position of the isoxazole ring itself, a strategy that provides access to otherwise difficult-to-synthesize 3,4,5-trisubstituted isoxazoles. cdnsciencepub.com

Synthesis of 5-(Chloromethyl)-3-phenylisoxazole (B86395) and Related Analogs

The synthesis of 5-(chloromethyl)-3-phenylisoxazole is typically achieved through a multi-step process that begins with the construction of the isoxazole ring followed by functional group manipulation. researchgate.net A common route involves the initial synthesis of (3-phenylisoxazol-5-yl)methanol. researchgate.net This intermediate is prepared via a 1,3-dipolar cycloaddition between benzaldehyde-derived nitrile oxide and propargyl alcohol. researchgate.net

The subsequent conversion of the hydroxymethyl group to a chloromethyl group is a standard chlorination reaction. researchgate.net This is often accomplished by treating the (3-phenylisoxazol-5-yl)methanol intermediate with a chlorinating agent like thionyl chloride (SOCl₂). This method provides the target compound, 5-(chloromethyl)-3-phenylisoxazole, in good yield. An analogous procedure can be used to synthesize related compounds by starting with different substituted aromatic aldehydes. researchgate.net

Derivatization Strategies for this compound

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom at the 5-position of the this compound ring is susceptible to nucleophilic substitution, making it a versatile handle for further derivatization. However, the reactivity is complex. Instead of a direct substitution, 5-chloroisoxazoles can undergo an iron(II)-catalyzed isomerization to form highly reactive 2H-azirine-2-carbonyl chloride intermediates. mdpi.com These intermediates then readily react with a variety of N-, O-, or S-nucleophiles in a nucleophilic acyl substitution. mdpi.com

For example, reaction of this compound with amines such as morpholine (B109124), aniline, or diethylamine (B46881) in the presence of an iron(II) catalyst leads to the formation of the corresponding N-substituted-3-phenyl-2H-azirine-2-carboxamides. mdpi.com This pathway provides access to a class of compounds that would be difficult to obtain through direct substitution, as the direct reaction of 5-haloisoxazoles is often limited to highly nucleophilic amines. mdpi.com

Directed Ortho Metalation (DOM) and Lithiation at the 4-Position

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). baranlab.org The DMG, typically a Lewis basic functional group, coordinates to an organolithium reagent and directs deprotonation to the proximal ortho position. baranlab.org

In the context of 3-phenylisoxazole derivatives, functionalization can be achieved by direct lithiation of the isoxazole ring itself. The electronic properties of the isoxazole ring influence the acidity of the ring protons. Specifically, the proton at the C4-position of 3-phenyl-5-substituted isoxazoles is sufficiently acidic to be removed by a strong base like n-butyllithium. cdnsciencepub.com Studies have shown that with 3-phenyl-5-chloroisoxazole, lithiation occurs exclusively at the 4-position, yielding the 4-lithio derivative without disturbing the chlorine atom at the 5-position. cdnsciencepub.com This selective deprotonation creates a nucleophilic center at a specific location on the heterocycle, opening a pathway for precise functionalization. researchgate.net

Once the 4-lithio-3-phenyl-5-chloroisoxazole intermediate is generated, it can be trapped with various electrophiles to introduce new functional groups. A classic and high-yielding example of this is carboxylation. The reaction of the 4-lithio intermediate with carbon dioxide (CO₂), typically introduced as dry ice or a stream of gas, results in the formation of a lithium carboxylate salt. cdnsciencepub.com Subsequent acidic workup protonates the salt to yield this compound-4-carboxylic acid. cdnsciencepub.com This method provides a direct and regioselective route to introduce a carboxylic acid group at the 4-position of the isoxazole ring, a valuable intermediate for further synthetic transformations. The yields for such carboxylation reactions can be high, reaching up to 80%.

Halogenation via Lithiation (e.g., iodination)

Preparation of Azirine-2-carboxamide Derivatives from this compound

This compound serves as a versatile precursor for the synthesis of 2H-azirine-2-carboxamide derivatives. mdpi.com This transformation is typically achieved through an iron(II)-catalyzed isomerization of the 5-chloroisoxazole to a highly reactive 2H-azirine-2-carbonyl chloride intermediate. mdpi.combeilstein-journals.org This intermediate is not isolated but is trapped in situ with a variety of primary and secondary amines to furnish the corresponding N-substituted 2H-azirine-2-carboxamides. mdpi.comresearchgate.net

This one-pot procedure allows for the synthesis of a diverse library of azirine-2-carboxamides by simply varying the amine nucleophile. mdpi.com The reaction has been shown to be effective with a range of amines, including cyclic and acyclic secondary amines, as well as primary amines like anilines and benzylamine. mdpi.com The yields of the final products can be influenced by the reaction conditions and the nature of the amine used. mdpi.com For instance, employing a larger excess of the amine can lead to higher yields in some cases. mdpi.com

Table 3: Synthesis of 2H-Azirine-2-carboxamide Derivatives from this compound mdpi.com

| Amine Nucleophile | Product | Yield (%) (GP-C)a | Yield (%) (GP-D)b |

| Diethylamine | N,N-Diethyl-3-phenyl-2H-azirine-2-carboxamide | 60 | 75 |

| Diphenylamine | N,N,3-Triphenyl-2H-azirine-2-carboxamide | 37 | 53 |

| Aniline | N,3-Diphenyl-2H-azirine-2-carboxamide | 74 | 86 |

| Pyrrolidine | (3-Phenyl-2H-azirin-2-yl)(pyrrolidin-1-yl)methanone | 72 | 35 |

| 4-Methylpiperidine | (4-Methylpiperidin-1-yl)(3-phenyl-2H-azirin-2-yl)methanone | - | - |

| tert-Butylamine | N-(tert-Butyl)-3-phenyl-2H-azirine-2-carboxamide | - | - |

a GP-C: General Procedure C typically involves 1 equivalent of the amine. mdpi.com b GP-D: General Procedure D typically involves 3 equivalents of the amine. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 3 Phenylisoxazole and Its Derivatives

Comprehensive Spectroscopic Characterization

The elucidation of the chemical structure of 5-chloro-3-phenylisoxazole is accomplished through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique offers a unique perspective on the molecular architecture, and together they provide a comprehensive characterization.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

In the ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), a characteristic singlet is observed at approximately 6.47 ppm, which is attributed to the proton at the C4 position of the isoxazole (B147169) ring. rsc.org The protons of the phenyl group attached at the C3 position typically appear as a multiplet in the aromatic region, around 7.45–7.47 ppm for the meta and para protons, and 7.74–7.77 ppm for the ortho protons. rsc.org

Derivatives of this compound show predictable shifts in their ¹H NMR spectra based on the nature and position of the substituents on the phenyl ring. For instance, the presence of an electron-donating group like a methoxy (B1213986) group at the para-position in 5-chloro-3-(4-methoxyphenyl)isoxazole shifts the signals of the phenyl protons upfield, while electron-withdrawing groups tend to shift them downfield. rsc.org

Interactive Data Table: ¹H NMR Data for this compound and its Derivatives

| Compound | Solvent | H-4 (s, 1H) δ (ppm) | Aromatic Protons (m) δ (ppm) | Other Protons δ (ppm) | Reference |

| This compound | CDCl₃ | 6.47 | 7.45–7.47 (3H), 7.74–7.77 (2H) | - | rsc.org |

| 5-Chloro-3-(4-chlorophenyl)isoxazole | CDCl₃ | 6.48 | 7.45–7.48 (2H), 7.70–7.73 (2H) | - | rsc.org |

| 3-(4-Bromophenyl)-5-chloroisoxazole | CDCl₃ | 6.48 | 7.62–7.67 (4H) | - | rsc.org |

| 5-Chloro-3-(4-methylphenyl)isoxazole | CDCl₃ | 6.47 | 7.29 (d, J=8.1 Hz, 2H), 7.67 (d, J=8.1 Hz, 2H) | 2.43 (s, 3H, CH₃) | rsc.org |

| 5-Chloro-3-(4-methoxyphenyl)isoxazole | CDCl₃ | 6.44 | 6.99 (d, J=8.9 Hz, 2H), 7.71 (d, J=8.9 Hz, 2H) | 3.87 (s, 3H, OCH₃) | rsc.org |

| 5-Chloro-3-(thiophen-2-yl)isoxazole | CDCl₃ | 6.44 | 7.14 (dd, J=4.9, 3.8 Hz, 1H), 7.46-7.48 (m, 2H) | - | rsc.org |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For a derivative like 5-chloro-3-(2,4-dimethylphenyl)isoxazole, distinct signals are observed for each carbon atom. The isoxazole ring carbons typically resonate at specific chemical shifts, with C3, C4, and C5 carbons appearing at approximately 164.9, 102.0, and 154.2 ppm, respectively. rsc.org The carbons of the phenyl ring and any substituents will also have characteristic signals. For example, in 5-chloro-3-(2,4-dimethylphenyl)isoxazole, the methyl carbons appear around 20.9 and 21.2 ppm. rsc.org

Interactive Data Table: ¹³C NMR Data for a this compound Derivative

| Compound | Solvent | C3 δ (ppm) | C4 δ (ppm) | C5 δ (ppm) | Aromatic Carbons δ (ppm) | Other Carbons δ (ppm) | Reference |

| 5-Chloro-3-(2,4-dimethylphenyl)isoxazole | CDCl₃ | 164.9 | 102.0 | 154.2 | 125.0, 126.8, 129.2, 132.0, 136.7, 140.0 | 20.9 (CH₃), 21.2 (CH₃) | rsc.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound derivatives, characteristic absorption bands are observed. For instance, in 5-(3'-chlorophenyl)-3-phenylisoxazole, the C=N stretching vibration of the isoxazole ring appears around 1511 cm⁻¹. rjpbcs.com Other significant peaks include C=C stretching of the aromatic rings (around 1467 cm⁻¹), N-O stretching (around 1326 cm⁻¹), and C-Cl stretching (around 719 cm⁻¹). rjpbcs.com The aromatic C-H stretching is typically observed above 3000 cm⁻¹. rjpbcs.com

Interactive Data Table: Key IR Absorption Bands for a this compound Derivative

| Compound | Medium | C=N Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | N-O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Reference |

| 5-(3'-Chlorophenyl)-3-phenylisoxazole | KBr | 1511.72 | 1467.08 | 1326.93 | 719.69 | 3050.82 | rjpbcs.com |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For this compound, the calculated mass for the sodiated molecule [M+Na]⁺ is 198.0016, and the experimentally found mass is in very close agreement at 198.0017, confirming its elemental composition of C₉H₆ClNO. rsc.org This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Interactive Data Table: HRMS-ESI Data for this compound

| Compound | Ion | Calculated m/z | Found m/z | Elemental Formula | Reference |

| This compound | [M+Na]⁺ | 198.0016 | 198.0017 | C₉H₆ClNNaO | rsc.org |

Mass Spectrometry Techniques

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a high-resolution mass spectrometry technique that provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds. nih.gov In the analysis of isoxazole derivatives, QTOF-MS is instrumental for confirming molecular weights and fragmentation patterns.

For instance, in the synthesis of new 3-(2-chloroquinolin-3-yl)-5-phenylisoxazole derivatives, high-resolution QTOF-MS was used to confirm the formation of the target compounds. The analysis provided exact mass measurements that corresponded to the calculated molecular formulas of the synthesized molecules. researchgate.netscielo.brscielo.br For example, the calculated m/z for C18H10Cl2N2O was 340.02, and the found value was 340.00, confirming the successful synthesis. researchgate.net Similarly, for other derivatives, the high-resolution mass data provided unambiguous confirmation of their structures. researchgate.net

The utility of QTOF-MS extends to the analysis of various substituted isoxazoles. For this compound, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) confirmed the molecular ion. The calculated value for [M+H]⁺ (C₁₅H₁₁³⁵ClNO⁺) was 256.0524, with the found value being 256.0527. nih.gov This level of accuracy is crucial for distinguishing between compounds with similar nominal masses.

| Compound | Formula | Calculated m/z | Found m/z | Ion Type |

| 3-(2-Chloroquinolin-3-yl)-5-phenylisoxazole | C₁₈H₁₀Cl₂N₂O | 340.02 | 340.00 | [M] |

| This compound | C₁₅H₁₁³⁵ClNO | 256.0524 | 256.0527 | [M+H]⁺ |

| 5-Chloro-3-methylisoxazole | C₄H₄³⁵ClNO | 118.0054 | 118.0059 | [M]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule. msu.edu

For isoxazole derivatives, UV-Vis spectroscopy can be used to study the effects of substituents on the electronic structure. In the case of 5-azido-3-phenylisoxazole, irradiation in a glassy matrix at 77 K led to the formation of a nitrosoalkene, which exhibited a new broad absorption band with a λmax at approximately 360 nm. nih.gov This change in the absorption spectrum is indicative of the formation of a new chromophoric system. nih.gov

In a study involving the photochemical isomerization of methyl 4-chloro-5-phenylisoxazole-3-carboxylate, UV irradiation (λ > 235 nm) was used to induce the transformation of the isoxazole into an oxazole (B20620). nih.gov The progress of this photoreaction can be monitored by observing the changes in the UV-Vis absorption spectrum over time.

Crystallographic Analysis and Solid-State Structure Determination

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. unl.pt This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 3-chloro-5-phenylisoxazole (B8815946) has been determined using three-dimensional X-ray data. rsc.org The crystals are monoclinic, belonging to the space group P2₁/c, with four molecules in a unit cell with the following dimensions: a = 10.95(3) Å, b = 14.27(4) Å, c = 5.83(2) Å, and β = 108.1(5)°. rsc.org The bond distances and angles within the molecule were found to be consistent with those of similar compounds. rsc.org

In the case of 4-(4-chlorophenyl)-5-phenylisoxazole, the crystal structure revealed that the molecule is a functionalized isoxazole with a chlorophenyl and a phenyl substituent. researchgate.netnih.goviucr.org The crystal system is monoclinic with the space group P2₁/c. researchgate.net The mean plane of the isoxazole ring is inclined to the mean planes of the two benzene (B151609) rings. researchgate.netnih.goviucr.org

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 3-Chloro-5-phenylisoxazole | C₉H₆ClNO | Monoclinic | P2₁/c | 10.95(3) | 14.27(4) | 5.83(2) | 108.1(5) |

| 4-(4-Chlorophenyl)-5-phenylisoxazole | C₁₅H₁₀ClNO | Monoclinic | P2₁/c | 6.554(2) | 18.239(6) | 10.279(4) | 99.43(3) |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | C₁₁H₉NO₃ | Monoclinic | P2₁/n | 11.953(4) | 5.981(2) | 14.142(5) | 105.548(6) |

Conformational Analysis in the Crystalline State

Conformational analysis in the solid state, derived from X-ray crystallographic data, reveals the preferred spatial arrangement of the molecule in the crystal lattice. This includes the determination of torsion angles, which describe the rotation around single bonds.

For 4-(4-chlorophenyl)-5-phenylisoxazole, the phenyl and chlorophenyl rings are twisted with respect to the plane of the isoxazole ring. researchgate.netnih.goviucr.org The torsion angles C10-C9-C11-C12 = 38.4(4)° and O1-C2-C3-C4 = 44.1(4)° confirm this twisted conformation. researchgate.netnih.goviucr.org The dihedral angles between the isoxazole ring and the chlorophenyl and phenyl rings are 38.32(16)° and 43.91(18)°, respectively. researchgate.netnih.goviucr.org

In contrast, the crystal structure of 3-chloro-5-phenylisoxazole showed that the phenyl and isoxazole rings are twisted by 15°, making it a non-coplanar molecule in the crystal. rsc.org This non-planarity is noteworthy as many other phenyl- and bi-isoxazole molecules have been found to be planar. rsc.org

Studies on methyl 4-chloro-5-phenylisoxazole-3-carboxylate have shown the existence of multiple conformers. nih.govsci-hub.se In the most stable conformer, the angle between the planes of the phenyl and isoxazole rings is approximately 20°. sci-hub.se

| Torsion Angle | Value (°) |

| C10-C9-C11-C12 | 38.4(4) |

| C2-C9-C11-C16 | 36.6(5) |

| O1-C2-C3-C4 | 44.1(4) |

| C9-C2-C3-C8 | 43.7(5) |

Thermoanalytical Investigations (e.g., TGA, DSC)

Thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal properties of materials. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. etamu.edu

For derivatives of 5-chloroisoxazole, TGA and DSC can provide information on thermal stability and phase transitions. rsc.org For example, TGA can be used to determine the decomposition temperature of the compound, which is a measure of its thermal stability. etamu.edu DSC can be used to identify melting points, glass transitions, and other thermal events. In a study of 5-chloroisoxazoles, TGA was performed at a heating rate of 10 °C/min under an argon atmosphere, and DSC was conducted under a nitrogen atmosphere in a temperature range of 30 to 220 °C at a heating rate of 20 °C/min. rsc.org These analyses are crucial for understanding the material's behavior at elevated temperatures. etamu.edursc.org

Theoretical and Computational Studies of 5 Chloro 3 Phenylisoxazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in investigating the electronic structure and properties of molecular systems. For isoxazole (B147169) derivatives, DFT methods, such as those employing the B3LYP hybrid functional with a 6-311++G(d,p) basis set, are commonly used to model geometries, energies, and vibrational frequencies in both gas and solvent phases. csic.esresearchgate.netresearchgate.netresearchgate.net These calculations provide a foundational understanding of the molecule's behavior.

The three-dimensional arrangement of a molecule is critical to its function. Theoretical calculations can map the potential energy surface of a molecule to identify its most stable conformations (conformers). For instance, a study on the related compound methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC) using DFT(B3LYP)/6-311++G(d,p) calculations predicted the existence of three low-energy conformers. nih.govacs.org Of these, two were experimentally observed in cryogenic matrices, while the third was predicted to convert to a more stable form due to a very low energy barrier of less than 0.3 kJ mol⁻¹. nih.govacs.org Similar studies on 5-azido-3-phenylisoxazole also identified two minimal energy conformations differing in the orientation of the azido (B1232118) group, with an energy difference of less than 1 kcal/mol. nih.gov This type of analysis is crucial for understanding which shapes of 5-Chloro-3-phenylisoxazole are most likely to exist and interact with other molecules.

| Compound Studied | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC) | DFT(B3LYP)/6-311++G(d,p) | Predicted three low-energy conformers; two were experimentally confirmed. | nih.govacs.org |

| Phenylisoxazole semicarbazone derivatives | DFT B3LYP/6–311++G(d,p) | Confirmed the most stable conformer has a cisE geometrical configuration. | csic.esresearchgate.net |

| 5-Azido-3-phenylisoxazole | DFT B3LYP/6-31+G(d) | Identified two minimal energy conformers with an energy difference <1 kcal/mol. | nih.gov |

Theoretical vibrational analysis complements experimental spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy. By calculating harmonic vibrational frequencies at a given level of theory, such as B3LYP/6-311++G(d,p), researchers can assign the observed spectral bands to specific molecular motions (e.g., stretching, bending) of the molecule's functional groups. csic.esresearchgate.net In the study of MCPIC, simulated FTIR spectra based on the calculated frequencies for the stable conformers were essential for interpreting the experimental spectra of the compound isolated in a cryogenic matrix. nih.govacs.orgresearchgate.net This correlative approach allows for confident structural assignment and characterization.

Prediction of Low Energy Conformers and Energetic Profiles

Molecular Modeling and Docking Studies

Molecular modeling, particularly docking, simulates the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. This technique predicts the preferred orientation and binding affinity of the ligand within the protein's active site, providing a structural hypothesis for its biological activity.

Docking studies are widely used to analyze how isoxazole-based compounds interact with biological targets. For example, comprehensive research on phenylisoxazole carboxamide derivatives identified compounds that could inhibit the protein-protein interaction (PPI) between transcription factors GATA4 and NKX2-5, which is crucial in cardiac gene regulation. core.ac.ukacs.org In another study, new phenylisoxazole quinoxalin-2-amine (B120755) hybrids were docked into the active sites of α-amylase and α-glucosidase enzymes to rationalize their inhibitory potential. nih.govresearchgate.net The analysis revealed key interactions and calculated binding energies, with one compound (5c) showing a high binding energy of -9.0 ± 0.20 kcal mol⁻¹ with the α-glucosidase enzyme. nih.govresearchgate.net Similarly, various isoxazole-carboxamide derivatives were docked into the fungal enzyme cytochrome P450 14-α-sterol demethylase (Cyp51) to explore their potential antifungal mechanism. nih.gov

A primary goal of docking and co-crystallography is to identify the specific molecular interactions that determine how a ligand binds to an enzyme's active site. X-ray analysis of the related diarylisoxazole, 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6), in complex with Cyclooxygenase-1 (COX-1) allowed for the precise identification of binding determinants. osti.govjefferson.edurcsb.orgproteopedia.org These studies provide a structural basis for the compound's selective inhibition of the enzyme. jefferson.edu Likewise, molecular docking of phenylisoxazole hybrids into the active site of α-amylase highlighted important interactions and a high binding energy of -8.9 ± 0.10 kcal mol⁻¹ for the most active compound (5h), supporting its observed inhibitory activity. nih.govresearchgate.net These detailed interaction maps are fundamental for designing more potent and selective inhibitors.

| Derivative Class | Protein Target | Key Finding/Interaction | Reference |

|---|---|---|---|

| Phenylisoxazole quinoxalin-2-amine hybrids | α-Amylase & α-Glucosidase | Compound 5h had a binding energy of -8.9 kcal/mol with α-amylase; 5c had -9.0 kcal/mol with α-glucosidase. | nih.govresearchgate.net |

| Diarylisoxazole (P6) | Cyclooxygenase-1 (COX-1) | X-ray crystal structure identified specific binding determinants within the enzyme active site. | osti.govjefferson.edurcsb.org |

| Phenylisoxazole carboxamides | GATA4-NKX2-5 (PPI) | Identified small molecule inhibitors of the protein-protein interaction. | core.ac.ukacs.org |

| Chloro-phenyl-isoxazole-carboxamides | COX enzymes, Fungal Cyp51 | Docking studies explored binding interactions with inflammatory and fungal protein targets. | nih.gov |

Ligand-Protein Interaction Analysis

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. wikipedia.orgresearchgate.net These models are built by finding statistically significant correlations between calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) and experimentally measured activities. nih.govmdpi.com

The insights gained from docking studies are directly relevant for generating these relationships. For example, the identification of binding determinants for diarylisoxazole inhibitors within the COX-1 active site was noted as being pertinent for creating structure-activity relationships for this class of compounds. osti.govjefferson.eduproteopedia.org A comprehensive Structure-Activity Relationship (SAR) analysis was performed on over 220 phenylisoxazole derivatives to understand their modulation of the GATA4-NKX2-5 transcriptional synergy. core.ac.ukacs.org This extensive study revealed that the nature of the aromatic substituent on the isoxazole ring was a key regulator of inhibitory activity. acs.org Similarly, an SAR analysis of phenylisoxazole quinoxalin-2-amine hybrids showed that substitutions at specific positions on the phenyl ring significantly influenced their α-amylase inhibitory activity. nih.gov These models are powerful predictive tools in medicinal chemistry, guiding the design of new compounds with enhanced potency and desired properties.

| Compound Series | Biological Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| Phenylisoxazole carboxamides | GATA4-NKX2-5 Interaction | The aromatic substituent on the isoxazole scaffold regulates the inhibition of transcriptional synergy. | acs.org |

| Phenylisoxazole quinoxalin-2-amine hybrids | α-Amylase Inhibition | A chloro substitution at a specific position (R3) resulted in higher inhibitory activity compared to a nitro group at the same position. | nih.gov |

| Diarylisoxazoles | COX-1 Inhibition | Identification of specific binding determinants is relevant for generating structure/activity relationships. | osti.govjefferson.edu |

Reactivity Mechanisms and Photochemical Transformations of Isoxazoles

Mechanistic Investigations of Isoxazole (B147169) Formation Reactions

The most common and versatile strategy for constructing the isoxazole ring is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, between a nitrile oxide and a dipolarophile (an alkyne or alkene). nih.govmdpi.com For the synthesis of 5-Chloro-3-phenylisoxazole, this involves the reaction of benzonitrile (B105546) oxide with a chlorinated alkyne.

Concerted vs. Stepwise Mechanisms in 1,3-Dipolar Cycloaddition

The precise mechanism of the 1,3-dipolar cycloaddition has been a subject of significant discussion, with two primary pathways proposed: a concerted pericyclic mechanism and a stepwise mechanism involving a diradical intermediate. nih.govscispace.com

The concerted mechanism, first postulated by Huisgen, suggests a process where the two new sigma bonds are formed simultaneously, passing through a single, albeit potentially asynchronous, transition state. scispace.comwikipedia.org This model is supported by several key experimental observations, including the high stereospecificity of the reaction, where the stereochemistry of the dipolarophile is retained in the final product. scispace.comwikipedia.org Additionally, the reaction rates are often only slightly affected by the polarity of the solvent, and they exhibit large, negative entropies of activation, which is consistent with a highly ordered, cyclic transition state. scispace.comwikipedia.org

Conversely, the stepwise mechanism, proposed by Firestone, involves the initial formation of one sigma bond to create a diradical intermediate. scispace.comrhhz.net This intermediate would then need to undergo ring closure to form the final heterocyclic product. While the concerted mechanism is generally accepted for most 1,3-dipolar cycloadditions, computational studies and some experimental results suggest that a stepwise path may become favorable when the dipole and dipolarophile are substituted with groups that can stabilize a radical intermediate. scispace.comrhhz.netnih.gov Density Functional Theory (DFT) calculations and kinetic analyses have been employed to support stepwise mechanisms in specific cases, particularly for reactions leading to isoxazolines (the partially saturated analogs of isoxazoles). nih.gov However, for the majority of isoxazole syntheses via nitrile oxide cycloaddition, the evidence points towards a concerted pathway. rhhz.netresearchgate.net

Role of Intermediates in Synthetic Pathways (e.g., oximes, nitrile oxides)

The synthesis of this compound relies on key reactive intermediates, primarily the nitrile oxide. Nitrile oxides are highly reactive and are typically generated in situ (in the reaction mixture) from more stable precursors. nih.govchemrxiv.org

The most common precursor for a nitrile oxide is an aldoxime. nih.govrsc.org In the case of this compound, the synthesis would start with benzaldoxime (B1666162). The oxime is converted into a hydroximoyl halide, such as benzhydroximoyl chloride, through halogenation using an agent like N-chlorosuccinimide (NCS). nih.govscispace.com Subsequent dehydrohalogenation of this intermediate with a base generates the highly electrophilic benzonitrile oxide. scispace.com This nitrile oxide is the crucial 1,3-dipole that enters the cycloaddition reaction. It then reacts with a suitable chlorinated dipolarophile, such as a chloro-alkyne, to produce the target this compound ring system with high regioselectivity. organic-chemistry.orgacs.org

| Precursor/Intermediate | Chemical Name | Role in Synthesis |

|---|---|---|

| Starting Material | Benzaldehyde | Converted to Benzaldoxime |

| Key Precursor | Benzaldoxime | Precursor to the hydroximoyl chloride |

| Activated Intermediate | Benzhydroximoyl Chloride | Undergoes dehydrohalogenation to form the nitrile oxide |

| 1,3-Dipole | Benzonitrile Oxide | Reacts with a dipolarophile in the [3+2] cycloaddition |

Photochemistry of Isoxazole Derivatives

Isoxazole derivatives are known to undergo fascinating transformations when exposed to ultraviolet (UV) light. nih.gov These photochemical reactions often involve skeletal rearrangements, leading to the formation of isomeric heterocycles through a series of highly reactive, short-lived intermediates.

Photoisomerization Pathways (e.g., Isoxazole to Oxazole (B20620) Rearrangement)

A classic photochemical reaction of isoxazoles is their rearrangement to the corresponding oxazole isomers. aip.orgucd.ie This transformation was first reported in the 1960s and has since been established as a general pathway for many isoxazole derivatives. aip.org For a compound like this compound, irradiation would be expected to yield an isomeric oxazole. A study on a closely related compound, methyl 4-chloro-5-phenylisoxazole-3-carboxylate, confirmed that in situ UV irradiation led to the formation of the corresponding oxazole as the final photoproduct. sci-hub.senih.gov

The process is initiated by the absorption of UV light, which promotes the isoxazole molecule to an electronically excited state. This leads to the homolytic cleavage of the weakest bond in the ring, the N-O bond, generating a vinylnitrene diradical as the initial reactive species. aip.org From this point, a cascade of rearrangements occurs, ultimately leading to the thermodynamically more stable oxazole ring. aip.org

Identification and Characterization of Photochemical Intermediates (e.g., azirine, nitrile ylide)

The mechanistic pathway from isoxazole to oxazole involves several key photochemical intermediates that have been identified and characterized through spectroscopic studies, often using low-temperature matrix isolation techniques, and supported by theoretical calculations. sci-hub.senih.gov

Vinyl Nitrene : Following the initial light-induced N-O bond cleavage, a short-lived vinyl nitrene is formed. This species is highly reactive and has not been directly observed in all cases, but its existence is a cornerstone of the proposed mechanism.

2H-Azirine : The vinyl nitrene rapidly collapses to form a strained three-membered ring intermediate, a 2H-azirine. nih.govaip.org This acyl-substituted azirine is a crucial, isolable (under cryogenic conditions) intermediate in the rearrangement pathway. aip.org

Nitrile Ylide : The 2H-azirine intermediate can then undergo a subsequent photochemical or thermal cleavage, this time of the C-C bond, to generate a zwitterionic species known as a nitrile ylide. aip.orgnih.gov The capture and characterization of a carbonyl nitrile ylide provided definitive proof of its role as an intermediate in the isoxazole-to-oxazole photoisomerization. researchgate.net

Oxazole : Finally, the nitrile ylide undergoes a 1,5-electrocyclization to form the stable aromatic oxazole ring, completing the rearrangement.

A study specifically investigating methyl 4-chloro-5-phenylisoxazole-3-carboxylate successfully identified both the azirine and nitrile ylide intermediates through matrix-isolation FTIR spectroscopy, confirming their mechanistic role in the photoisomerization to the corresponding oxazole. sci-hub.senih.gov

| Intermediate | Description | Role in Pathway |

|---|---|---|

| Vinyl Nitrene | Diradical species formed by N-O bond cleavage | Initial product of photolysis |

| 2H-Azirine | Strained three-membered heterocyclic ring | Formed by cyclization of the vinyl nitrene |

| Nitrile Ylide | Zwitterionic 1,3-dipole | Formed by C-C cleavage of the azirine |

| Oxazole | Stable five-membered aromatic heterocycle | Final product of electrocyclization of the nitrile ylide |

Compound Index

| Chemical Name | Ring System | Mentioned In |

| This compound | Isoxazole | Title, Section 5.1, 5.1.2 |

| Benzaldehyde | Phenyl | Section 5.1.2 |

| Benzaldoxime | Phenyl | Section 5.1.2 |

| Benzhydroximoyl Chloride | Phenyl | Section 5.1.2 |

| Benzonitrile Oxide | Phenyl | Section 5.1, 5.1.2 |

| Methyl 4-chloro-5-phenylisoxazole-3-carboxylate | Isoxazole | Section 5.2.1, 5.2.2 |

| 2H-Azirine | Azirine | Section 5.2.2 |

| Nitrile Ylide | - | Section 5.2.2 |

| Oxazole | Oxazole | Section 5.2.1, 5.2.2 |

| Vinyl Nitrene | - | Section 5.2.2 |

Biological Activities and Pharmacological Relevance of Isoxazole Derivatives, Including 5 Chloro 3 Phenylisoxazole

Antimicrobial Research

The isoxazole (B147169) scaffold is a recurring structural motif in compounds demonstrating a range of antimicrobial activities. nih.govontosight.ai Derivatives containing this heterocyclic core have been widely synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria, fungi, and mycobacteria. researchgate.net

Antibacterial Activity Studies

While direct antibacterial studies on 5-Chloro-3-phenylisoxazole are not extensively detailed, its role as a key synthetic intermediate is well-established. It serves as a versatile starting material for the preparation of 2H-azirine-2-carboxamides and related compounds, which have demonstrated antibacterial properties against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). mdpi.com

The antibacterial efficacy of the isoxazole framework often depends on the specific substitutions on the ring. For instance, a series of synthesized 3-(2-chloroquinolin-3-yl)-5-phenylisoxazole derivatives were tested against three Gram-negative clinical isolates—Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii—but did not exhibit significant antibacterial activity. scielo.brresearchgate.net

Conversely, other derivatives have shown considerable potency. A study of pyrazole-isoxazole hybrids revealed that one compound, 5-(4-Chlorophenyl)-4-(3, 5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole, possessed significant antibacterial activity against the Gram-positive bacteria Bacillus subtilis and Bacillus cereus, with IC₅₀ values that were comparable to the standard antibiotic, ampicillin. ijper.org

Table 1: Antibacterial Activity of an Isoxazole Derivative

Comparative inhibitory concentration (IC₅₀) of a phenylisoxazole derivative against Gram-positive bacteria.

| Compound | Bacterial Strain | IC₅₀ (µg/mL) | Standard (Ampicillin) IC₅₀ (µg/mL) | Source |

|---|---|---|---|---|

| 5-(4-Chlorophenyl)-4-(3, 5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole | B. subtilis | 2.6 | 2.5 | ijper.org |

| B. cereus | 1.2 | 3.1 |

Antifungal Efficacy Evaluations

The isoxazole nucleus is a component of many compounds with antifungal properties. this compound serves as a precursor in the synthesis of molecules that are subsequently evaluated for antifungal efficacy. mdpi.com

The antifungal activity of these derivatives can be highly sensitive to their substitution patterns. In one study evaluating substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds, the derivative with a 3-chloro substituent was found to be inactive against the fungal species Trichoderma viride. researchgate.net In contrast, a different derivative, 3-(1-methoxy napthalen-2-yl)- 5-phenylisoxazole, demonstrated potent antifungal effects against Fusarium oxysporum, achieving 100% growth inhibition at a concentration of 500 μg/mL. indexcopernicus.com Further research has also involved testing derivatives of 5-(chloromethyl)-3-(substituted phenyl) isoxazole against common fungal pathogens like Aspergillus niger and Candida albicans. researchgate.net

Table 2: Antifungal Activity of Isoxazole Derivatives

Efficacy of various phenylisoxazole derivatives against different fungal species.

| Compound | Fungal Species | Activity/Result | Source |

|---|---|---|---|

| 3-Chloro substituted 5-(4-fluorophenyl)-3-phenylisoxazole | Trichoderma viride | Inactive | researchgate.net |

| 3-(1-methoxy napthalen-2-yl)- 5-phenylisoxazole | Fusarium oxysporum | 100% growth inhibition at 500 μg/mL | indexcopernicus.com |

Antitubercular Activity Investigations

With the rise of drug-resistant tuberculosis, the development of novel anti-TB agents is a critical area of research, and the isoxazole scaffold has emerged as a promising chemotype. researchgate.netcsic.esnih.gov While direct antitubercular data for this compound is limited, several of its derivatives have been synthesized and tested against Mycobacterium tuberculosis (Mtb).

One study focused on a series of 5-phenyl-3-isoxazolecarboxylic acid methyl ester-chalcone hybrids, which displayed potent in-vitro activity against the Mtb H37Rv strain, with Minimum Inhibitory Concentrations (MICs) in the range of 0.12-16 μg/mL. researchgate.net A lead compound from this series, designated 7j , was not only potent against the standard strain but also showed equipotent activity against drug-resistant Mtb strains, with MIC values ranging from 0.03-0.5 μg/mL. researchgate.net Another class of derivatives, phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazones, also exhibited moderate bioactivity against the H37Rv sensitive strain, with MIC values recorded between 0.34–0.41 μM. researchgate.net

Table 3: Antitubercular Activity of Phenylisoxazole Derivatives

Minimum Inhibitory Concentration (MIC) values for isoxazole derivatives against Mycobacterium tuberculosis.

| Compound Series/Derivative | Mtb Strain | MIC | Source |

|---|---|---|---|

| 5-phenyl-3-isoxazolecarboxylic acid methyl ester-chalcone hybrids | H37Rv | 0.12–16 µg/mL | researchgate.net |

| Compound 7j (a chalcone (B49325) hybrid) | Drug-Resistant Mtb | 0.03–0.5 µg/mL | researchgate.net |

| Phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazone derivatives | H37Rv (sensitive) | 0.34–0.41 µM | researchgate.net |

Anticancer Research and Antitumor Potential

The isoxazole ring is a privileged scaffold in the design of potential anticancer agents. ontosight.ainih.gov Research into this compound has pointed to its potential in this field, though studies have predominantly focused on more complex derivatives. ontosight.ai These derivatives have been evaluated for their cytotoxic effects against a variety of human cancer cell lines.

For example, a study on novel isoxazole-amide analogues investigated their antiproliferative activity. nih.gov One compound, N-(2,4-dichlorophenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide (2d ), was found to be the most potent against HeLa (cervical cancer) cells, with an IC₅₀ value of 18.62 μg/ml. nih.gov In another study, the derivative N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–Carboxamide (2a ) demonstrated broad-spectrum activity, showing potent inhibition against Colo205 (colon cancer) and HepG2 (liver cancer) cell lines, with IC₅₀ values of 9.179 µM and 7.55 µM, respectively. nih.gov

Table 4: Anticancer Activity of Phenylisoxazole Derivatives

Inhibitory concentration (IC₅₀) values of various isoxazole derivatives against human cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ | Source |

|---|---|---|---|

| N-(2,4-dichlorophenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide (2d) | HeLa (Cervical) | 18.62 µg/mL | nih.gov |

| N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–Carboxamide (2a) | Colo205 (Colon) | 9.179 µM | nih.gov |

| HepG2 (Liver) | 7.55 µM |

Anti-inflammatory Research and Cyclooxygenase (COX) Inhibition

Isoxazole-containing compounds have been investigated for their anti-inflammatory properties. ontosight.aiontosight.ai This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory pathway.

Selective COX-1 Inhibition Mechanisms

The diarylisoxazole molecular scaffold is a structural feature present in several non-steroidal anti-inflammatory drugs (NSAIDs), particularly those that exhibit high selectivity for inhibiting the COX-1 isoform over COX-2. osti.govresearchgate.netjefferson.edu

While not this compound itself, the diarylisoxazole known as P6 (3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole) serves as a key research compound for understanding this mechanism. osti.govjefferson.eduresearchgate.net P6 is a highly selective COX-1 inhibitor with very low polarity. osti.govjefferson.edu X-ray crystallography studies have successfully determined the structural basis for its binding to the COX-1 enzyme. researchgate.netjefferson.edu These analyses have identified the specific binding interactions within the enzyme's active site, providing a detailed molecular understanding that is critical for the rational design and structure-activity relationship studies of new, highly selective COX-1 inhibitors. osti.govjefferson.edu

Development of Anti-inflammatory Agents

The isoxazole scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. frontiersin.orgnih.gov Numerous derivatives have been synthesized and evaluated for their ability to modulate inflammatory pathways, with many exhibiting potent activity. mdpi.comfrontiersin.org The anti-inflammatory effects of isoxazole derivatives are often attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade. frontiersin.org

Research has shown that various substituted isoxazoles can act as selective COX-2 inhibitors, a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. frontiersin.org For instance, a study on new isoxazole derivatives demonstrated that several compounds were potent and selective inhibitors of the COX-2 enzyme. frontiersin.org The presence of specific substituents on the isoxazole ring has been found to be crucial for this activity. mdpi.comscholarsresearchlibrary.com While direct studies on the anti-inflammatory activity of this compound are not extensively detailed in the provided results, the broader class of phenylisoxazoles has been investigated. For example, derivatives of 3-(chloromethyl)-5-phenylisoxazole (B76759) have shown significant COX-2 inhibitory activity. This suggests that the 3-phenylisoxazole (B85705) core, with a substituent at the 5-position like the chloro group, is a promising framework for designing novel anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of Select Isoxazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target | Key Findings | Reference(s) |

|---|---|---|---|

| Isoxazole Derivatives | COX-1/COX-2 | Exhibited dose-dependent anti-inflammatory effects; some compounds showed significant COX-2 inhibition. | frontiersin.org |

| Substituted Isoxazoles | COX-1/COX-2 | Compounds 5b, 5c, and 5d showed significant in vivo anti-inflammatory potential. | nih.gov |

| 3-(Chloromethyl)-5-phenylisoxazole Derivatives | COX-2 | Demonstrated significant COX-2 inhibitory activity, leading to reduced prostaglandin (B15479496) synthesis. | |

| Isoxazole Derivatives (TPI-7, TPI-13) | In vivo inflammation | Methoxy (B1213986) group at the para position contributed to the most active compounds in a carrageenan-induced paw edema model. | scholarsresearchlibrary.com |

Neuropharmacological Investigations

The gamma-aminobutyric acid (GABA) system, particularly the GABA-A receptor, is a major inhibitory neurotransmitter system in the central nervous system and a target for various neuropharmacological agents. mdpi.comdrugbank.come-arm.org Some isoxazole derivatives have been reported to act as GABA receptor antagonists. scholarsresearchlibrary.com While specific studies detailing the GABA receptor antagonism of this compound are not prominent, the isoxazole scaffold itself is present in compounds with known effects on the GABAergic system. rsc.org For example, muscimol, an isoxazole derivative, is a potent GABA-A receptor agonist. rsc.org Conversely, research into insecticides has identified compounds with structural similarities to isoxazoles that act as noncompetitive GABA antagonists. nih.gov The exploration of isoxazole derivatives as modulators of GABA receptors remains an active area of research, with the potential to develop new therapeutic agents for neurological disorders.

Neurodegenerative diseases are often characterized by neuronal loss and inflammation. nih.gov Compounds with neuroprotective properties are therefore of significant interest. Isoxazole derivatives have been investigated for their potential to protect neurons from damage. researchgate.netnih.gov For instance, some isoxazole analogs have demonstrated neuroprotective effects in preclinical models. researchgate.net The mechanism of this neuroprotection can be multifaceted, potentially involving anti-inflammatory and anti-apoptotic pathways. nih.gov While direct evidence for the neuroprotective effects of this compound is limited in the provided search results, the structural class it belongs to shows promise in this therapeutic area.

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for the treatment of Alzheimer's disease. researchgate.netmdpi.comnih.gov Several studies have focused on the design and synthesis of isoxazole derivatives as AChE inhibitors. researchgate.netmdpi.comresearchgate.net In one study, a series of arylisoxazole-phenylpiperazines were evaluated, with 5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanone emerging as the most potent AChE inhibitor. researchgate.net This highlights the potential of the substituted phenylisoxazole scaffold in the development of new AChE inhibitors. Another study on tetrahydroquinoline-isoxazole hybrids also identified compounds with significant AChE inhibitory activity. mdpi.com These findings underscore the versatility of the isoxazole ring in designing molecules that can interact with key targets in the central nervous system.

Table 2: Neuropharmacological Activity of Select Isoxazole Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative | Target | Activity | IC50 Value | Reference(s) |

|---|---|---|---|---|

| 5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanone (5c) | Acetylcholinesterase (AChE) | Inhibition | 21.85 μM | researchgate.net |

| 5-(2-fluorophenyl)-1,2-oxazol-3-ylmethanone (5a) | Butyrylcholinesterase (BChE) | Inhibition | 51.66 μM | researchgate.net |

| N-((1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-(p-tolyl)isoxazole-3-carboxamide (5m) | Acetylcholinesterase (AChE) | Inhibition | - | researchgate.net |

| Tetrahydroquinoline-isoxazoline hybrid (5n) | Acetylcholinesterase (AChE) | Inhibition | 4.24 μM | mdpi.com |

Neuroprotective Effects

Antiviral Activity Assessments (e.g., HIV-1 transcription inhibition)

The isoxazole moiety has been incorporated into various molecular structures to explore their potential as antiviral agents. mdpi.comresearchgate.net Research has shown that isoxazole derivatives can exhibit activity against a range of viruses, including Human Immunodeficiency Virus (HIV). researchgate.netresearchgate.net For instance, isoxazole-1,2,4-oxadiazole hybrids have demonstrated the ability to inhibit HIV-1 replication. researchgate.net Specifically, a derivative containing a 4-chlorophenyl)isoxazol-5-yl)methyl moiety was identified as a significant inhibitor of HIV-1. researchgate.net Furthermore, 5-chloro-3-phenyl-2,1-benzisoxazole, a related structure, is used in the synthesis of novel inhibitors of HIV-1 transcription. chemicalbook.com While the direct antiviral activity of this compound against HIV-1 is not explicitly detailed, the presence of the chloro-phenyl-isoxazole core in active compounds suggests its relevance in the design of new antiviral therapies. researchgate.netchemicalbook.com

Medicinal Chemistry and Drug Discovery Applications

The isoxazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its versatile synthetic accessibility. researchgate.netrsc.org this compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. ontosight.aimdpi.com The reactivity of the chloro-substituted isoxazole allows for various chemical modifications, enabling the creation of diverse compound libraries for drug discovery screening. mdpi.com The phenyl group can also be modified to explore structure-activity relationships and optimize pharmacological properties. researchgate.net The isoxazole core is a bioisostere for other functional groups, which allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. smolecule.com The ongoing research into the synthesis and biological evaluation of isoxazole derivatives, including those based on the this compound framework, continues to be a fruitful area for the discovery of new medicines. frontiersin.orgresearchgate.net

An in-depth examination of the chemical compound this compound reveals its significance within the broader context of isoxazole derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities. researchgate.netnih.govrsc.org The isoxazole scaffold is a key structural component in numerous synthetic and naturally occurring compounds that exhibit a wide range of biological effects. nih.govajrconline.org This article focuses specifically on this compound, exploring its synthesis, structure-activity relationships, and its crucial role as an intermediate in the creation of other complex molecules.

1 Design and Synthesis of Novel Biologically Active Compounds

The design of novel, biologically active compounds often centers on heterocyclic scaffolds like isoxazole due to their proven therapeutic relevance. rsc.orgresearchgate.net The isoxazole ring is a five-membered heterocycle with adjacent nitrogen and oxygen atoms, a structure that is a cornerstone in many pharmaceuticals. nih.govajrconline.org The synthesis of isoxazole derivatives, including this compound, is a well-explored area of organic chemistry, with several established and innovative methods.

A predominant and versatile method for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction, which typically involves the reaction of a nitrile oxide with an alkyne. rsc.org This method allows for the regioselective synthesis of 3,5-disubstituted isoxazoles. organic-chemistry.org For the synthesis of this compound, this would involve the reaction between benzonitrile (B105546) oxide (the "3-phenyl" component) and a chlorinated alkyne. Another common approach involves the cyclocondensation of hydroxylamine (B1172632) with a β-diketone or an α,β-unsaturated carbonyl compound. mdpi.com

Modern synthetic strategies have focused on improving efficiency, yield, and environmental friendliness. nih.gov These include one-pot reactions, the use of green solvents like water, and catalyst-free methods under ultrasound irradiation. researchgate.netnih.gov For instance, a one-pot, three-step procedure using a copper(I)-catalyzed cycloaddition between in situ generated nitrile oxides and terminal acetylenes provides a mild and convenient route to 3,5-disubstituted isoxazoles. organic-chemistry.org Furthermore, Lewis acid-promoted methods have been developed for the direct C-H bond functionalization of methyl heteroaromatics to form isoxazole derivatives, avoiding the use of toxic transition metals. nih.gov

The synthesis of specifically substituted isoxazoles often involves multi-step processes. For example, the synthesis of 5-(chloromethyl)-3-(substituted phenyl) isoxazole derivatives has been achieved by first creating an oxime from a substituted aromatic aldehyde. This oxime is then cyclized, and a subsequent chlorination step yields the final product. researchgate.net While this example illustrates the formation of a 5-(chloromethyl) group, similar multi-step strategies can be adapted for the synthesis of this compound. ontosight.ai

Table 1: Selected Synthesis Methods for Isoxazole Derivatives

| Method | Reactants | Key Features | Reference |

| [3+2] Dipolar Cycloaddition | Nitrile Oxide + Alkyne | Highly regioselective; versatile for various substitutions. | rsc.orgorganic-chemistry.org |

| Cyclocondensation | 1,3-Diketone + Hydroxylamine | Classic method for isoxazole ring formation. | mdpi.com |

| Copper-Catalyzed Reaction | Aldoximes + Alkynes | One-pot synthesis under mild conditions. | organic-chemistry.org |

| Ultrasound Irradiation | Ethyl Nitroacetate + Aromatic Aldehyde | Catalyst-free, environmentally benign procedure with high yields. | rsc.orgnih.gov |

| Lewis Acid Promotion | 2-Methylquinoline + Sodium Nitrite (B80452) | Transition-metal-free, direct C-H activation. | nih.gov |

2 Structure-Activity Relationship (SAR) Development for Therapeutic Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For isoxazole derivatives, SAR studies have been crucial in optimizing their therapeutic potential as anticancer, anti-inflammatory, and antimicrobial agents, among others. nih.govnih.gov The specific substituents on the isoxazole ring and its attached moieties dictate the compound's interaction with biological targets. core.ac.uk

While specific SAR studies focused solely on this compound are not extensively documented, valuable insights can be drawn from research on structurally similar compounds. The general framework involves a 3,5-disubstituted isoxazole core, where modifications at these positions, as well as at the 4-position, can dramatically alter potency and selectivity. nih.gov

In one study of trisubstituted isoxazoles as allosteric ligands, the nature of the substituent at the C-5 position of the isoxazole ring was found to be critical for activity. nih.gov Replacing a pyrrole (B145914) ring at C-5 with a pyrazole (B372694) ring resulted in only a slight drop in potency, whereas methylation of the pyrrole led to a significant decrease in activity. nih.gov This highlights the sensitivity of the biological target to the steric and electronic properties of the C-5 substituent. The presence of a halogen, such as the chloro group in this compound, is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding interactions.

In another series of 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives, the substituents on the amide's N-phenyl ring were varied to probe their effect on anticancer activity. nih.gov The introduction of chloro, dimethoxy, and methylthio groups led to compounds with potent antiproliferative activities. nih.gov This demonstrates that even when the core isoxazole structure (3-phenylisoxazole) is maintained, peripheral modifications are key to therapeutic optimization. The SAR analysis revealed that the aromatic isoxazole substituent played a key role in regulating the inhibition of GATA4−NKX2-5 transcriptional synergy, a target for cardiac conditions. core.ac.uk

Table 2: SAR Insights from Related Phenylisoxazole Derivatives

| Compound Series | Key Structural Feature Varied | Impact on Biological Activity | Reference |

| Trisubstituted Isoxazoles | Heterocyclic substituent at C-5 | Nitrogen position and methylation significantly affected potency as RORγt ligands. | nih.gov |

| Isoxazole-Carboxamides | Substitution on N-phenyl ring | Chloro, dimethoxy, and methylthio groups yielded potent antiproliferative agents against melanoma. | nih.gov |

| Phenylisoxazole Carboxamides | Aromatic isoxazole substituent | Regulates inhibition of GATA4−NKX2-5 transcriptional synergy. | core.ac.uk |

| Chalcone-linked Isoxazoles | Substituents on phenyl rings | Presence of methoxy or amino groups increased activity against Mycobacterium tuberculosis. | researchgate.net |

3 Role as Heterocyclic Building Blocks in Pharmaceutical Synthesis

Beyond any intrinsic biological activity, substituted isoxazoles like this compound are highly valuable as versatile chemical building blocks. Their utility stems from the reactivity of the isoxazole ring and its substituents, which can be transformed into other functional groups and heterocyclic systems. mdpi.com

Specifically, 5-chloroisoxazoles are effective starting materials for synthesizing a variety of derivatives. Research has shown that this compound serves as a precursor for the synthesis of 2H-azirine-2-carboxamides. mdpi.com This transformation occurs via the reaction of this compound with primary or secondary amines. The reaction proceeds through a ring-opening and subsequent ring-closing mechanism to form the highly strained and reactive 2H-azirine ring system. mdpi.com

These 2H-azirine-2-carboxamides are themselves important intermediates. For example, they can be used in bioconjugate technology as chemical linkers for cysteine residues. mdpi.com The ability to start from a stable, readily prepared isoxazole and convert it into a functionally diverse azirine derivative showcases the synthetic power of this building block.

The reaction of this compound with various amines has been shown to produce a range of N-substituted-3-phenyl-2H-azirine-2-carboxamides in good yields. mdpi.com This versatility allows for the creation of a library of compounds from a single, common intermediate. The chloro-substituent at the 5-position is crucial for this reactivity, acting as a leaving group that facilitates the initial nucleophilic attack by the amine. mdpi.com This role as a synthetic intermediate underscores the importance of this compound in programs aimed at drug discovery and the development of complex molecular architectures. nih.gov

Table 3: Derivatives Synthesized from this compound

| Reactant | Product | Reaction Type | Significance | Reference |

| N-Phenylaniline | N,3-Diphenyl-2H-azirine-2-carboxamide | Nucleophilic substitution / Ring transformation | Formation of a complex azirine derivative. | mdpi.com |

| Benzylamine | N-Benzyl-3-phenyl-2H-azirine-2-carboxamide | Nucleophilic substitution / Ring transformation | Synthesis of a key building block for further functionalization. | mdpi.com |

| tert-Butyl amine | N-(tert-Butyl)-3-phenyl-2H-azirine-2-carboxamide | Nucleophilic substitution / Ring transformation | Demonstrates scope with sterically hindered amines. | mdpi.com |

Agrochemical and Other Industrial Research Applications of Isoxazoles

Herbicide and Insecticide Research

The isoxazole (B147169) scaffold is a crucial element in the design of modern pesticides due to the diverse biological activities exhibited by its derivatives. nih.gov Research has extensively documented the herbicidal and insecticidal properties of compounds containing the isoxazole ring. researchgate.netnih.gov